2-Amino-8'-ethyl-4',4',6',7,7-pentamethyl-6'-phenyl-3-propionyl-5',6',7,8-tetrahydro-4'H-spiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline]-2',5(6H)-dione
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Overview
Description
2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione is a complex organic compound with a unique spiro structure
Preparation Methods
The synthesis of 2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione involves multiple steps. The synthetic route typically starts with the preparation of the chromene and pyrroloquinoline intermediates, followed by their spirocyclization. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino group or other reactive sites on the molecule. Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 2-Amino-8’-ethyl-4’,4’,6’,7,7-pentamethyl-6’-phenyl-3-propionyl-5’,6’,7,8-tetrahydro-4’H-spiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline]-2’,5(6H)-dione include other spiro compounds and derivatives of chromene and pyrroloquinoline These compounds share structural similarities but may differ in their chemical reactivity, biological activity, and applications
Properties
Molecular Formula |
C35H40N2O4 |
---|---|
Molecular Weight |
552.7 g/mol |
IUPAC Name |
2'-amino-6-ethyl-7',7',9,11,11-pentamethyl-9-phenyl-3'-propanoylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-3,4'-6,8-dihydrochromene]-2,5'-dione |
InChI |
InChI=1S/C35H40N2O4/c1-8-20-15-22-29-23(16-20)35(31(40)37(29)33(5,6)19-34(22,7)21-13-11-10-12-14-21)27-25(39)17-32(3,4)18-26(27)41-30(36)28(35)24(38)9-2/h10-16H,8-9,17-19,36H2,1-7H3 |
InChI Key |
GDIOQVYPUQRLEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C3C(=C1)C4(C5=C(CC(CC5=O)(C)C)OC(=C4C(=O)CC)N)C(=O)N3C(CC2(C)C6=CC=CC=C6)(C)C |
Origin of Product |
United States |
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